molecular formula C10H15N3O2 B14796552 Tert-butyl 2-amino-2-pyrimidin-2-ylacetate

Tert-butyl 2-amino-2-pyrimidin-2-ylacetate

Cat. No.: B14796552
M. Wt: 209.24 g/mol
InChI Key: ZXUBMOKRGAHKEJ-UHFFFAOYSA-N
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Description

2-(BOC-AMINOMETHYL)PYRIMIDINE, also known by its chemical name tert-butyl N-(pyrimidin-2-ylmethyl)carbamate, is a compound that features a pyrimidine ring substituted with an aminomethyl group protected by a tert-butoxycarbonyl (BOC) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BOC-AMINOMETHYL)PYRIMIDINE typically involves the reaction of pyrimidine-2-carboxaldehyde with tert-butyl carbamate in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(BOC-AMINOMETHYL)PYRIMIDINE are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(BOC-AMINOMETHYL)PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, amides, dihydropyrimidines, and free amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(BOC-AMINOMETHYL)PYRIMIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(BOC-AMINOMETHYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC group serves as a protecting group, allowing the aminomethyl group to be selectively deprotected and react with target molecules. This selective reactivity is crucial in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BOC-AMINOMETHYL)PYRIMIDINE is unique due to its combination of a pyrimidine ring and a BOC-protected aminomethyl group. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

tert-butyl 2-amino-2-pyrimidin-2-ylacetate

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7(11)8-12-5-4-6-13-8/h4-7H,11H2,1-3H3

InChI Key

ZXUBMOKRGAHKEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NC=CC=N1)N

Origin of Product

United States

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